![molecular formula C20H24BNO4 B1434203 N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1704069-54-4](/img/structure/B1434203.png)
N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in research. MMB is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Mechanism of Action
N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabinoids, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, leading to feelings of euphoria and relaxation. It has also been found to have analgesic effects, reducing pain perception in animal models. N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been shown to have a higher binding affinity for the CB1 receptor than other synthetic cannabinoids, making it a potent agonist of the receptor.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in lab experiments is its potency as a CB1 receptor agonist. This makes it useful for studying the effects of cannabinoids on the central nervous system, including their effects on pain, anxiety, and appetite. However, one limitation of using N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is its potential for abuse. Due to its psychoactive effects, it must be handled with care and used only in a controlled environment.
Future Directions
There are a number of future directions for research related to N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. One area of interest is the development of new synthetic cannabinoids with different binding affinities and effects on the CB1 receptor. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the central nervous system, including their potential for addiction and withdrawal. Additionally, research is needed to determine the potential therapeutic applications of synthetic cannabinoids, including their use in pain management and the treatment of neurological disorders.
Scientific Research Applications
N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been used in scientific research to study the effects of cannabinoids on the CB1 receptor. It has been found to be a potent agonist of the CB1 receptor, with a binding affinity similar to that of other synthetic cannabinoids such as JWH-018 and AM-2201. N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been used to study the effects of cannabinoids on the central nervous system, including their effects on pain, anxiety, and appetite.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)15-12-10-14(11-13-15)18(23)22-16-8-6-7-9-17(16)24-5/h6-13H,1-5H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIPKACAYJOFBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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